N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide
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Overview
Description
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines These compounds are characterized by a bicyclic structure containing nitrogen atoms in both rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with β-dicarbonyl compounds in the presence of a catalyst can yield the desired bicyclic structure.
The next step involves the introduction of the 3,5-dinitrobenzamide moiety. This can be accomplished through a nucleophilic substitution reaction where the pyrido[1,2-a]pyrimidine derivative reacts with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups, where nucleophiles such as amines or thiols can replace the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where nitro groups are converted to amino groups.
Substitution: Substituted derivatives where nitro groups are replaced by nucleophiles.
Scientific Research Applications
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The nitro groups can also undergo bioreduction, generating reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the same bicyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
3,5-Dinitrobenzamide derivatives: Compounds with similar nitrobenzamide moieties but different core structures.
Uniqueness
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide is unique due to the combination of its bicyclic pyrido[1,2-a]pyrimidine core and the 3,5-dinitrobenzamide moiety. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O6/c1-9-14(16(23)19-5-3-2-4-13(19)17-9)18-15(22)10-6-11(20(24)25)8-12(7-10)21(26)27/h2-8H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQKUFRCLFMQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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